Cas no 126330-90-3 ((2R)-piperazine-2-carboxylic acid dihydrochloride)
(2R)-piperazine-2-carboxylic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-(+)-Piperazine-2-carboxylic acid dihydrochloride
- (S)-(-)-2-PIPERAZINECARBOXYLIC ACID DIHYDROCHLORIDE
- (R)-PIPERAZINE-2-CARBOXYLIC ACID 2HCL
- (R)-PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE
- (S)-PIPERAZINE-2-CARBOXYLIC ACID 2HCL
- (S)-(-)-PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE
- (S)-PIPERAZINE-2-CARBOXYLIC ACID DIHYDROCHLORIDE
- (R)-Piperazine-2-Carbxylic Acid Dihydrochloride
- (r)-(+)-2-piperazinecarboxylic acid dihydrochloride
- R-Piperazine-2-Carboxylic Acid Dihydrochloride
- (R)-2-Piperazinecarboxylic acid dihydrochloride
- (2R)-(+)-Piperazine-2-carboxylic acid dihydrochloride
- (2R)-piperazine-2-carboxylic acid,dihydrochloride
- 2-Piperazinecarboxylicacid, dihydrochloride, (2R)- (9CI)
- 2-Piperazinecarboxylic acid, dihydrochloride,(R)-
- (R)-(+)-2-Piperazine
- (R)-Piperazine-2-carboxyl...
- (R)-Piperazin-2-carbonsaeure2HCl
- 3-PIPERAZINE CARBOXYLIC ACID HCL
- 2-(R)-Piperazine carboxylic acid 2HCl
- (R)-(+)-PIPERAZINE-2-CARBOXYLIC ACID DIHCL
- (r)-piperazine-2-carbxylicaciddihydrochloride
- (2R)-piperazine-2-carboxylic acid dihydrochloride
- 2-Piperazinecarboxylic acid, dihydrochloride, (2R)-
- KSC496A5H
- Jsp001680
- WNSDZBQLMGKPQS-RZFWHQLPSA-N
- BH788
- (2R)-Piperazine-1,4-diium-2-carboxylic acid;dichloride
- SCHEMBL283015
- Piperazine-2-(R)-carboxylic acid dihydrochloride
- piperazine-2(R)-carboxylic acid dihydrochloride
- (R)-2-Piperazinecarboxylic acid 2HCl
- AC-3255
- AM20080202
- (R)-2-Piperazinecarboxylic acid dihydrochloride, >=98.0%
- AKOS015845424
- 2-PIPERAZINECARBOXYLIC ACID, HYDROCHLORIDE (1:2), (2R)-
- 126330-90-3
- DTXSID30506686
- EN300-218491
- (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
- MFCD03840829
- BP-11366
- A1-00407
- (R)-piperazine-2-carboxylicaciddihydrochloride
- (2R)-2-Piperazinecarboxylic acid dihydrochloride
- CS-D1376
- PS-9379
- AC-1211
- (2R)-piperazine-2-carboxylic acid;dihydrochloride
- DB-025276
- (R)-Piperazine-2-carboxylic acid DiHCl
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- MDL: MFCD03840829
- Inchi: 1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1
- InChI Key: WNSDZBQLMGKPQS-RZFWHQLPSA-N
- SMILES: Cl.Cl.OC([C@H]1CNCCN1)=O
Computed Properties
- Exact Mass: 202.02800
- Monoisotopic Mass: 202.0275830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 61.4
Experimental Properties
- Color/Form: Solid
- Melting Point: 265°C
- Boiling Point: 313.6°Cat760mmHg
- Flash Point: 143.5℃
- PSA: 61.36000
- LogP: 0.89400
- Sensitiveness: Sensitive to humidity
- Specific Rotation: 5 ±1° (c=1%, in H2O)
- Optical Activity: [α]20/D +5±1°, c = 1% in H2O
- Solubility: Soluble in water
(2R)-piperazine-2-carboxylic acid dihydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:26-36
(2R)-piperazine-2-carboxylic acid dihydrochloride Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2R)-piperazine-2-carboxylic acid dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075180-5g |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 95+% | 5g |
1365.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075180-25g |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 95+% | 25g |
3592.0CNY | 2021-08-03 | |
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(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 95+% | 1g |
437.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG275-1g |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 98% | 1g |
79.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG275-5g |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 98% | 5g |
265.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG275-250mg |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 98% | 250mg |
51CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IG275-25g |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | 98% | 25g |
1482CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 67176-1G |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | ≥98.0% | 1G |
¥881.25 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 67176-5G |
(2R)-piperazine-2-carboxylic acid dihydrochloride |
126330-90-3 | ≥98.0% | 5G |
¥2976.63 | 2022-02-23 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09103-25g |
(R)-PIPERAZINE-2-CARBOXYLIC ACID 2HCL |
126330-90-3 | 97% | 25g |
$680 | 2023-09-07 |
(2R)-piperazine-2-carboxylic acid dihydrochloride Suppliers
(2R)-piperazine-2-carboxylic acid dihydrochloride Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Additional information on (2R)-piperazine-2-carboxylic acid dihydrochloride
Introduction to (2R)-Piperazine-2-Carboxylic Acid Dihydrochloride (CAS No. 126330-90-3)
(2R)-Piperazine-2-carboxylic acid dihydrochloride is a significant compound in the field of pharmaceutical research and development, characterized by its unique chemical structure and versatile biological properties. This compound, identified by its CAS number 126330-90-3, has garnered considerable attention due to its potential applications in drug design and therapeutic interventions. The (R)-configuration at the piperazine ring enhances its specificity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of (2R)-piperazine-2-carboxylic acid dihydrochloride consists of a piperazine core substituted with a carboxylic acid group at the 2-position, followed by dihydrochloride salt formation. This configuration imparts both solubility and stability, crucial factors for pharmaceutical applications. The compound’s chiral nature allows for the exploration of enantioselective synthesis, a key consideration in modern drug development to optimize efficacy and minimize side effects.
Recent advancements in medicinal chemistry have highlighted the importance of chiral auxiliaries and catalysts in the synthesis of enantiomerically pure compounds. (2R)-Piperazine-2-carboxylic acid dihydrochloride serves as an excellent building block for constructing complex pharmacophores. Its utility extends to the development of protease inhibitors, where the precise spatial arrangement of functional groups is critical for substrate binding and enzyme inhibition. For instance, studies have demonstrated its role in designing potent inhibitors targeting cysteine proteases, which are implicated in various pathological conditions.
In addition to its protease inhibition applications, (2R)-piperazine-2-carboxylic acid dihydrochloride has been explored in the context of central nervous system (CNS) disorders. Piperazine derivatives are known for their interaction with various neurotransmitter systems, making them candidates for treating neurological conditions such as depression, anxiety, and epilepsy. The (R)-enantiomer, in particular, has shown enhanced binding affinity to certain receptors compared to its (S)-counterpart, suggesting a more favorable pharmacological profile.
The synthesis of (2R)-piperazine-2-carboxylic acid dihydrochloride involves multi-step organic transformations, often requiring advanced catalytic methods to achieve high enantioselectivity. Recent research has focused on asymmetric hydrogenation and enzymatic resolution techniques to improve yield and purity. These methodologies align with the growing emphasis on green chemistry principles, minimizing waste and hazardous byproducts while maintaining high efficiency.
Biological activity assays have revealed that (2R)-piperazine-2-carboxylic acid dihydrochloride exhibits inhibitory effects on several bacterial enzymes, contributing to its potential as an antimicrobial agent. The carboxylic acid moiety facilitates hydrogen bonding interactions with microbial targets, disrupting essential metabolic pathways. Preliminary studies have also explored its role in modulating immune responses, suggesting broader therapeutic applications beyond traditional antimicrobial uses.
The compound’s solubility profile in both aqueous and organic solvents makes it a versatile intermediate for formulating drug delivery systems. Nanoparticle encapsulation and lipid-based delivery matrices have been investigated as means to enhance bioavailability and targeted delivery. Such innovations are particularly relevant in oncology, where efficient delivery of chemotherapeutic agents is critical for improving patient outcomes.
Economic feasibility is another critical aspect when evaluating the commercial viability of pharmaceutical intermediates like (2R)-piperazine-2-carboxylic acid dihydrochloride. Advances in process optimization have reduced production costs while maintaining high quality standards. Continuous flow chemistry techniques have been particularly effective in scaling up synthesis without compromising purity or yield. These improvements make it more accessible for industrial-scale production and clinical trials.
The regulatory landscape for new drug candidates necessitates rigorous safety and efficacy testing before market approval. (2R)-Piperazine-2-carboxylic acid dihydrochloride, as an intermediate, must undergo comprehensive characterization to meet regulatory requirements. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm structural integrity and purity. These data are essential for submitting robust dossiers to regulatory agencies like the FDA or EMA.
The future directions of research on (2R)-piperazine-2-carboxylic acid dihydrochloride include exploring its role in combination therapies and personalized medicine approaches. Its structural flexibility allows for modifications that can tailor its pharmacological properties to specific patient populations or disease states. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel therapeutic strategies.
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